molecular formula C17H22N2OS B236932 2,3,5,6,7-Norbornanepentol CAS No. 129764-03-0

2,3,5,6,7-Norbornanepentol

Cat. No. B236932
M. Wt: 176.17 g/mol
InChI Key: MNLYMIVQQRICEJ-AKCRUZEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6,7-Norbornanepentol (NBPOH) is a cyclic alcohol compound with a unique molecular structure. It is a derivative of norbornene, a bicyclic hydrocarbon that has been extensively studied for its chemical and physical properties. NBPOH has attracted significant attention in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

2,3,5,6,7-Norbornanepentol has been used in various scientific research applications. It has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of other cyclic compounds. 2,3,5,6,7-Norbornanepentol has been investigated for its potential use in nanotechnology, as it can form stable complexes with metal ions. Additionally, 2,3,5,6,7-Norbornanepentol has been studied for its potential use in drug delivery systems.

Mechanism Of Action

The mechanism of action of 2,3,5,6,7-Norbornanepentol is not well understood. However, it is believed that 2,3,5,6,7-Norbornanepentol can interact with metal ions and form stable complexes. This property has been exploited for its potential use in nanotechnology and drug delivery systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3,5,6,7-Norbornanepentol are not well studied. However, it has been shown to have low toxicity in animal studies. 2,3,5,6,7-Norbornanepentol has also been investigated for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique molecular structure.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3,5,6,7-Norbornanepentol in lab experiments is its unique molecular structure, which can be exploited for various scientific research applications. However, one limitation is the difficulty in synthesizing 2,3,5,6,7-Norbornanepentol, which can hinder its widespread use in research.

Future Directions

For research on 2,3,5,6,7-Norbornanepentol include its potential use in drug delivery systems, nanotechnology, and further investigation of its mechanism of action.

Synthesis Methods

The synthesis of 2,3,5,6,7-Norbornanepentol involves the reaction of norbornene with ozone followed by reduction with sodium borohydride. The product is then treated with hydrochloric acid to yield 2,3,5,6,7-Norbornanepentol. This method has been optimized to yield high purity and yield of 2,3,5,6,7-Norbornanepentol.

properties

CAS RN

129764-03-0

Product Name

2,3,5,6,7-Norbornanepentol

Molecular Formula

C17H22N2OS

Molecular Weight

176.17 g/mol

IUPAC Name

(2S,3R,5R,6S)-bicyclo[2.2.1]heptane-2,3,5,6,7-pentol

InChI

InChI=1S/C7H12O5/c8-3-1-4(9)6(11)2(3)7(12)5(1)10/h1-12H/t1?,2?,3?,4-,5-,6+,7+

InChI Key

MNLYMIVQQRICEJ-AKCRUZEWSA-N

Isomeric SMILES

[C@H]1([C@@H](C2[C@H]([C@H](C1C2O)O)O)O)O

SMILES

C12C(C(C(C1O)O)C(C2O)O)O

Canonical SMILES

C12C(C(C(C1O)O)C(C2O)O)O

synonyms

2,3,5,6,7-norbornanepentol
7-exo-2,3,5,6-norbornanepentol
endo-5,6-exo-2,3-syn-7-norbornanepentol
endo-5-exo-2,3,6-syn-7-norbornanepentol

Origin of Product

United States

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